molecular formula C10H14BrNS B11791268 2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B11791268
M. Wt: 260.20 g/mol
InChI Key: CCPJRINJZZVGLI-UHFFFAOYSA-N
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Description

2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

The synthesis of 2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the bromination of 5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may also include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxide.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation would yield a sulfoxide or sulfone.

Scientific Research Applications

2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials, including polymers and organic semiconductors.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

2-Bromo-5-isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be compared with other similar compounds such as:

    2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: This compound lacks the isopropyl group, which may affect its reactivity and biological activity.

    5-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine:

The presence of both the bromine atom and the isopropyl group in this compound makes it unique and potentially more versatile in its applications compared to its analogs.

Properties

Molecular Formula

C10H14BrNS

Molecular Weight

260.20 g/mol

IUPAC Name

2-bromo-5-propan-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine

InChI

InChI=1S/C10H14BrNS/c1-7(2)12-4-3-9-8(6-12)5-10(11)13-9/h5,7H,3-4,6H2,1-2H3

InChI Key

CCPJRINJZZVGLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=C(C1)C=C(S2)Br

Origin of Product

United States

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